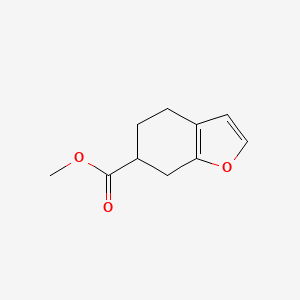
Methyl 4,5,6,7-tetrahydro-1-benzofuran-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4,5,6,7-tetrahydro-1-benzofuran-6-carboxylate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4,5,6,7-tetrahydro-1-benzofuran-6-carboxylate (CAS No. 73568-02-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and case studies that highlight its pharmacological properties.
- Molecular Formula : C10H10O3
- Molecular Weight : 178.18 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 220 °C
- Flash Point : 85 °C
Synthesis
The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Various methods have been reported, including microwave-assisted synthesis which enhances yield and reduces reaction time significantly.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 128 | Moderate |
| Escherichia coli | 64 | Good |
| Pseudomonas aeruginosa | 256 | Weak |
The compound exhibited moderate activity against Staphylococcus aureus and good activity against Escherichia coli, indicating its potential as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines (A549) showed that this compound had low cytotoxic effects at concentrations up to 128 µg/mL. This suggests a favorable safety profile for further pharmacological exploration.
Study on Antitubercular Activity
A study investigated the antitubercular activity of this compound in comparison with standard treatments. The results indicated that it could inhibit the growth of Mycobacterium tuberculosis with an IC50 value comparable to that of established drugs.
Neuroprotective Effects
Another significant area of research focused on the neuroprotective effects of this compound. In vitro studies demonstrated its ability to reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.
Properties
CAS No. |
73568-02-2 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h4-5,8H,2-3,6H2,1H3 |
InChI Key |
XTPAQHLUFJMAAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















